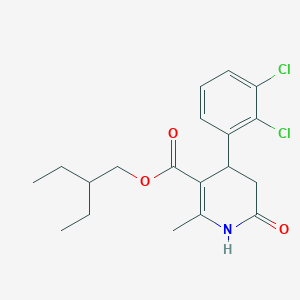

![molecular formula C20H15Cl2NO B4583282 9-[(苄氧基)甲基]-3,6-二氯-9H-咔唑](/img/structure/B4583282.png)

9-[(苄氧基)甲基]-3,6-二氯-9H-咔唑

描述

Synthesis Analysis

The synthesis of carbazole derivatives often involves condensation reactions, where carbazole amines react with aromatic aldehydes to form substituted carbazole compounds. A study demonstrates the synthesis of new carbazole derivatives through condensation, followed by purification and structural characterization using techniques such as FT-IR, NMR, and LC-MS. The synthesized compounds exhibit strong π-conjugation and efficient charge transfer, important for applications in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole, typically involves a planar carbazole ring system. This system often exhibits significant dihedral angles with attached groups, influencing the compound's optical and electronic properties. Crystallographic studies provide insights into the geometric arrangements and the role of weak intermolecular interactions in the crystal packing of these compounds (Kubicki, Prukała, & Marciniec, 2007).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electropolymerization, to form copolymers with unique electrochemical properties. These reactions are influenced by factors such as molar fractions of monomers, leading to materials with potential applications in electrochemical devices. Detailed characterization of these polymers reveals their capacitive behaviors and electropolymerization mechanisms (Ates, Uludağ, & Karazehir, 2012).

Physical Properties Analysis

The physical properties of carbazole derivatives are closely related to their molecular structures. Strong π-conjugation and efficient charge transfer within these compounds result in broad and complex bands in photoluminescence spectra. These properties are pivotal for their use in OLEDs, where they can serve as active emissive layers due to their optical characteristics (Çiçek et al., 2018).

Chemical Properties Analysis

The chemical properties of 9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole derivatives, such as reactivity towards electropolymerization and their ability to form copolymers, highlight their versatility in material science and electrochemistry. These properties are essential for designing materials with specific electrochemical and optical behaviors, enabling their application in various advanced technologies (Ates, Uludağ, & Karazehir, 2012).

科学研究应用

药物化学中的咔唑骨架

9H-咔唑骨架是9-[(苄氧基)甲基]-3,6-二氯-9H-咔唑等化合物的基础,因其广泛的生物活性而受到认可。这种骨架的修饰已导致具有抗菌、抗疟疾、抗癌和抗阿尔茨海默氏症特性的化合物。这种多功能性凸显了咔唑衍生物在开发新治疗剂中的潜力 (Tsutsumi et al., 2016).

电化学应用中的咔唑衍生物

咔唑衍生物,类似于9-[(苄氧基)甲基]-3,6-二氯-9H-咔唑,因其电化学性质而被探索。例如,由咔唑和吡咯单体形成的共聚物已在电化学阻抗谱(EIS)中对其电容行为进行了研究。这些研究揭示了咔唑基化合物在开发具有增强电化学特性的材料中的潜力 (Ates et al., 2012).

咔唑的环境和生物转化

已证明利用联苯的细菌会将咔唑衍生物转化为各种羟基化代谢物,证明了这些化合物的环境和生物相关性。此类转化对于了解咔唑衍生物的环境归宿和潜在的生物技术应用至关重要 (Waldau et al., 2009).

用于电致变色器件的咔唑基聚合物

咔唑衍生物已被用于合成可溶性高着色效率电致变色聚合物。这些基于咔唑和其他组分(如三苯胺和芴)的聚合物表现出显着的电致变色稳定性和效率,表明它们在先进电致变色器件中的应用 (Zhang et al., 2019).

属性

IUPAC Name |

3,6-dichloro-9-(phenylmethoxymethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-15-6-8-19-17(10-15)18-11-16(22)7-9-20(18)23(19)13-24-12-14-4-2-1-3-5-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKBAXXUOZZMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)

![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)